molecular formula C20H16N4OS B2365021 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034345-38-3

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2365021
CAS RN: 2034345-38-3
M. Wt: 360.44
InChI Key: NQEZWMVHCGFSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, also known as THAL-SNS-032, is a small molecule inhibitor that has been identified as a potential treatment for various types of cancer.

Scientific Research Applications

Heterocyclic Synthesis and Functionalization Reactions

Research has demonstrated the utility of thiophene and pyrazole derivatives in heterocyclic synthesis. For example, thiophenylhydrazonoacetates have been used to synthesize a variety of nitrogen nucleophile-derived heterocycles, including pyrazole, isoxazole, pyrimidine, and pyrazolopyridine derivatives (Mohareb et al., 2004). Similarly, the functionalization reactions of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been explored, yielding corresponding carboxamide and imidazo[4,5-b]pyridine derivatives, demonstrating the versatility of these compounds in organic synthesis (Yıldırım et al., 2005).

Molecular Docking and Biological Screening

Recent studies have also focused on the molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives for biological activities. For instance, a series of novel pyridine and fused pyridine derivatives have shown moderate to good binding energies on target proteins, with some exhibiting antimicrobial and antioxidant activities (Flefel et al., 2018). This highlights the potential of such compounds in drug discovery and development.

Synthesis of Novel Derivatives

The synthesis of novel derivatives, such as triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, has been extensively studied. These compounds have been prepared starting from specific hydrazinyl-pyridine-carbonitrile compounds, demonstrating the applicability of these methods in creating diverse and potentially biologically active molecules (Flefel et al., 2018).

Antimicrobial and Insecticidal Agents

Additionally, some synthesized sulfonamide thiazole derivatives have shown potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicating the relevance of these compounds in agricultural applications (Soliman et al., 2020).

properties

IUPAC Name

3-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-20(15-4-1-6-18(12-15)24-10-3-9-23-24)22-13-16-5-2-8-21-19(16)17-7-11-26-14-17/h1-12,14H,13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEZWMVHCGFSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.